molecular formula C22H32N4O3 B2628345 tert-butyl (1-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-1-oxopropan-2-yl)carbamate CAS No. 1214102-07-4

tert-butyl (1-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-1-oxopropan-2-yl)carbamate

Cat. No.: B2628345
CAS No.: 1214102-07-4
M. Wt: 400.523
InChI Key: CMCYEGNMPWXNQA-UHFFFAOYSA-N
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Description

tert-butyl (1-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-1-oxopropan-2-yl)carbamate is a complex organic compound that features a benzimidazole moiety Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-1-oxopropan-2-yl)carbamate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases like sodium hydroxide and organic solvents such as tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times. Green chemistry principles are often applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (1-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-1-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like tert-butyl hydroperoxide (TBHP).

    Reduction: Employing reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions facilitated by bases like potassium tert-butoxide.

Common Reagents and Conditions

Common reagents include TBHP for oxidation, sodium borohydride for reduction, and potassium tert-butoxide for substitution reactions. These reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like THF or toluene .

Major Products

The major products formed depend on the type of reaction For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives

Scientific Research Applications

tert-butyl (1-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-1-oxopropan-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (1-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-1-oxopropan-2-yl)carbamate involves its interaction with molecular targets such as DNA and proteins. It binds to DNA grooves, facilitating peroxide-mediated DNA cleavage. This interaction can lead to cytotoxic effects, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
  • tert-butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate

Uniqueness

Compared to similar compounds, tert-butyl (1-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-1-oxopropan-2-yl)carbamate stands out due to its unique cyclohexyl group, which may confer distinct biological activities and chemical reactivity. This structural difference can influence its binding affinity to molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

tert-butyl N-[1-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methylamino]-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O3/c1-14(24-21(28)29-22(2,3)4)20(27)23-13-15-9-11-16(12-10-15)19-25-17-7-5-6-8-18(17)26-19/h5-8,14-16H,9-13H2,1-4H3,(H,23,27)(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCYEGNMPWXNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCC(CC1)C2=NC3=CC=CC=C3N2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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